molecular formula C8H8O4S B2827419 5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid CAS No. 1400661-53-1

5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid

Cat. No.: B2827419
CAS No.: 1400661-53-1
M. Wt: 200.21
InChI Key: MXXIBUKFKYBEBG-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid is a substituted thiophene derivative featuring a methoxycarbonyl group at position 5, a methyl group at position 4, and a carboxylic acid at position 2 of the thiophene ring. Its molecular formula is C8H8O4S, with a molecular weight of 212.21 g/mol. The compound is characterized by planar geometry, as confirmed by single-crystal X-ray diffraction studies . The methoxycarbonyl and carboxylic acid groups form dihedral angles of 3.1° and 3.6°, respectively, with the thiophene ring, facilitating intermolecular hydrogen bonding (O–H⋯O) to form centrosymmetric dimers in the crystalline state .

This compound serves as a versatile building block in medicinal chemistry and materials science, particularly in synthesizing bioactive molecules and coordination polymers. Its synthesis typically involves multi-step protocols, including ester hydrolysis and coupling reactions (see Section 3 for synthesis comparisons) .

Properties

IUPAC Name

5-methoxycarbonyl-4-methylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-4-3-5(7(9)10)13-6(4)8(11)12-2/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXIBUKFKYBEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400661-53-1
Record name 5-(methoxycarbonyl)-4-methylthiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available thiophene derivatives.

    Functional Group Introduction: The methoxycarbonyl group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, which can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and advanced purification techniques like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

Synthesis of Agrochemicals

One of the primary applications of 5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid is in the synthesis of herbicides. For instance, it serves as a precursor to thiencarbazone-methyl, a potent herbicide that inhibits acetolactate synthase (ALS) in plants. This inhibition disrupts the biosynthesis of essential amino acids, effectively preventing weed growth. Thiencarbazone-methyl has demonstrated efficacy against various gramineous and broadleaf weeds in agricultural settings, particularly in corn fields .

Table 1: Herbicides Derived from this compound

Herbicide NameMechanism of ActionTarget Weeds
Thiencarbazone-methylALS inhibitorCrab grass, green bristlegrass, Amaranthus retroflexus
Other derivativesVaries based on structureVarious broadleaf and grassy weeds

Pharmaceutical Applications

In pharmaceutical research, this compound is explored for its potential role as an intermediate in the synthesis of biologically active compounds. The compound's ability to undergo various chemical transformations makes it suitable for creating diverse molecular frameworks that can be screened for pharmacological activity.

For example, modifications to the thiophene ring or the carboxylic acid functional group can lead to new derivatives with enhanced biological properties. Research has indicated that such modifications can yield compounds with anti-inflammatory and anticancer activities .

Chemical Synthesis and Functionalization

The compound is also utilized in organic synthesis as a building block for constructing more complex molecules. Its functional groups allow for various reactions, including esterification, amidation, and reduction processes. These reactions can be employed to introduce different substituents that enhance the chemical properties or biological activity of the resulting compounds.

Table 2: Reactions Involving this compound

Reaction TypeDescriptionExample Product
EsterificationReaction with alcohols to form estersMethyl ester derivatives
AmidationFormation of amides with aminesVarious amide derivatives
ReductionConversion to alcohols or aldehydesAlcohol derivatives

Case Studies

Several studies highlight the practical applications of this compound:

  • Case Study 1: Herbicide Development
    Research on thiencarbazone-methyl demonstrated its effectiveness in controlling weeds in corn crops while minimizing damage to the crops themselves. The development process involved synthesizing intermediates from this compound, showcasing its significance in agricultural chemistry .
  • Case Study 2: Pharmaceutical Screening
    A study investigated derivatives synthesized from this compound for their potential anti-cancer properties. Various modifications were made to assess their efficacy against specific cancer cell lines, indicating promising results that warrant further exploration .

Mechanism of Action

The mechanism by which 5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxycarbonyl and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights structural analogs and their key differences:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid 5-OCH3CO, 4-CH3 C8H8O4S Hydrogen-bonded dimers, planar geometry
5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid 4-CH3, 5-(4-F-C6H4) C12H9FO2S Enhanced lipophilicity; discontinued commercial availability
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 5-(4-OCH3-C6H4), 2-CHO C12H10O2S Electrophilic aldehyde group; used in cross-coupling reactions
5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid Hybrid furan-thiophene scaffold C14H12O6 Bifunctional linker for polymer synthesis

Key Observations :

Electronic Effects : The methoxycarbonyl group in the target compound enhances electron-withdrawing character compared to 5-arylthiophenes (e.g., 5-(4-fluorophenyl) derivatives), which may influence reactivity in nucleophilic substitutions .

Key Observations :

The target compound’s synthesis avoids transition-metal catalysts (e.g., Pd in Suzuki coupling), simplifying scalability .

Carboxamide derivatives (e.g., benzothiophene-2-carboxamides) require additional coupling steps, increasing synthetic complexity .

Physicochemical Properties
Property This compound 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid 5-Methoxybenzothiophene-2-carboxylic acid
Melting Point Not reported 180–182°C (decomposes) 215–217°C
Solubility Soluble in DMSO, methanol Insoluble in water; soluble in DCM Soluble in DMF, acetone
pKa (Carboxylic Acid) ~3.1 (estimated) ~3.5 ~2.8

Key Observations :

  • The target compound’s solubility in polar aprotic solvents (e.g., DMSO) aligns with its hydrogen-bonding capacity .
  • Lower pKa (~3.1) compared to fluorophenyl analogs suggests stronger acidity due to electron-withdrawing methoxycarbonyl groups .

Biological Activity

5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid is a compound belonging to the thiophene family, characterized by its unique structure that includes a methoxycarbonyl group and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H9O4S\text{C}_9\text{H}_9\text{O}_4\text{S}

Key Functional Groups:

  • Methoxycarbonyl group : Contributes to the compound's reactivity and solubility.
  • Carboxylic acid group : Imparts acidic properties and potential for hydrogen bonding.

These functional groups enhance the compound's ability to interact with biological molecules, making it a candidate for further pharmacological studies.

This compound may interact with various biological targets, including enzymes and receptors. The presence of the methoxycarbonyl and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions , which can modulate the activity of these targets. This capability suggests potential applications in drug development, particularly for compounds that require specific binding interactions for efficacy.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. A study highlighted that certain thiophene derivatives demonstrated significant inhibition against pathogenic bacteria, which could be extrapolated to suggest potential antimicrobial activity for this compound as well .

Anti-inflammatory Potential

The anti-inflammatory properties of thiophene derivatives have been documented, with some studies indicating that modifications in their structure can enhance their therapeutic effects. For example, compounds with carboxylic acid functionalities have been noted for their ability to inhibit pro-inflammatory cytokines in vitro . This suggests that this compound might also exhibit anti-inflammatory effects, warranting further investigation into its mechanisms.

Anticancer Activity

Recent studies have explored the anticancer potential of thiophene derivatives. For example, certain compounds have shown promising results in inhibiting cancer cell proliferation in various human cancer cell lines. The structural characteristics of this compound may lend themselves to similar investigations. Preliminary assays could focus on its effects on cell viability and apoptosis in cancer models .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key similarities and differences:

Compound NameStructure TypeNotable Activities
5-(Methoxycarbonyl)furan-2-carboxylic acidFuran derivativeAntimicrobial, anti-inflammatory
4-Methylthiophene-2-carboxylic acidThiophene derivativeModerate anticancer activity
5-(Methoxycarbonyl)-2-thiophenecarboxylic acidThiophene derivativeExhibits significant enzyme inhibition

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various thiophene derivatives, including those structurally related to this compound. The evaluation revealed that modifications influenced both potency and selectivity against specific biological targets .
  • Pharmacological Screening : In pharmacological screenings, compounds with similar structures were tested for their effects on cell lines representing different cancer types. Results indicated varying degrees of cytotoxicity, suggesting that structural nuances significantly affect biological outcomes .
  • Toxicological Assessments : Toxicity studies conducted on related compounds revealed acceptable safety profiles at therapeutic doses, encouraging further exploration into the safety and efficacy of this compound in clinical settings .

Q & A

Q. What are the common synthetic routes for 5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid?

The compound is typically synthesized via multi-step organic reactions. A general approach involves:

  • Esterification : Introducing the methoxycarbonyl group through reaction with methanol under acidic or basic catalysis.
  • Thiophene Ring Functionalization : Methylation at the 4-position using alkylating agents like methyl iodide in the presence of a base.
  • Carboxylic Acid Formation : Hydrolysis of a precursor ester group under controlled acidic or alkaline conditions. For example, similar thiophene derivatives are synthesized using Pd-catalyzed cross-coupling or nucleophilic substitution, followed by purification via column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., methoxycarbonyl protons at δ ~3.8–4.0 ppm and carboxylic acid protons as a broad peak).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch for ester and carboxylic acid groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Elemental Analysis : To confirm empirical formula. Cross-referencing with literature data is essential to validate assignments .

Q. What are the solubility properties and handling precautions for this compound?

  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and ester groups. Limited solubility in water unless deprotonated.
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in a dry, cool environment to prevent ester hydrolysis. Follow protocols for similar thiophene carboxylic acids, which emphasize avoiding prolonged exposure to moisture .

Advanced Research Questions

Q. How can crystallographic disorder in the crystal structure of this compound be resolved?

  • Software Tools : Use SHELXL for refinement, applying constraints (e.g., SIMU, DELU) to model disordered regions.
  • Data Collection : High-resolution X-ray diffraction (≤1.0 Å) improves electron density maps.
  • Validation : Check residual density peaks and refine occupancy factors for disordered atoms. For example, SHELX programs are widely used to handle twinning and disorder in small-molecule crystallography .

Q. What strategies optimize low-yield reactions in derivative synthesis (e.g., amidation or sulfonation)?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)2_2) for coupling reactions or Cu-mediated sulfonation.
  • Solvent Optimization : Use DMSO or DMF for polar intermediates; switch to THF for less polar steps.
  • Temperature Control : Microwave-assisted synthesis at 120–150°C may enhance reaction rates.
  • Workup Adjustments : Acid/base extraction or silica gel chromatography to isolate products. A study on similar thiophene derivatives achieved 3% yield improvements by adjusting reaction time and catalyst loading .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

  • Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl or aryl groups) and test bioactivity.
  • Biological Assays : Screen for antimicrobial, anti-inflammatory, or enzyme-inhibition activity. For instance, bis-allyloxy thiophene derivatives showed anti-inflammatory effects in COX-2 inhibition assays .
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities to target proteins.

Q. How should contradictory NMR data (e.g., unexpected splitting) be addressed?

  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3_3 to assess hydrogen bonding or aggregation.
  • 2D NMR : Use COSY or NOESY to resolve coupling patterns and confirm proton-proton correlations.
  • Dynamic Processes : Variable-temperature NMR can identify conformational exchange causing peak broadening.

Q. What crystallization techniques improve single-crystal formation for X-ray analysis?

  • Slow Evaporation : Dissolve the compound in a solvent mixture (e.g., ethanol/water) and allow gradual solvent loss.
  • Vapor Diffusion : Use a non-solvent (e.g., hexane) diffused into a saturated solution.
  • Seeding : Introduce microcrystals to induce controlled growth. SHELX refinement tools are critical for resolving twinning or pseudo-symmetry in challenging crystals .

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